1,1,1,2,3,3-Hexafluoroheptane
Description
Structure
3D Structure
Properties
CAS No. |
57915-71-6 |
|---|---|
Molecular Formula |
C7H10F6 |
Molecular Weight |
208.14 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoroheptane |
InChI |
InChI=1S/C7H10F6/c1-2-3-4-6(9,10)5(8)7(11,12)13/h5H,2-4H2,1H3 |
InChI Key |
ZSOIHSYYELJCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1,1,2,3,3 Hexafluoroheptane and Analogues
Regio- and Stereoselective Synthesis of Fluorinated Heptane (B126788) Frameworks
Achieving selectivity in the construction of the 1,1,1,2,3,3-hexafluoroheptane backbone is paramount. This involves controlling not only which carbon atoms are fluorinated but also the three-dimensional arrangement of atoms, particularly at the C2 chiral center.
Direct fluorination of alkanes with elemental fluorine (F₂) is a thermodynamically favorable but kinetically challenging process. The reaction proceeds via a free-radical chain mechanism, which is notoriously difficult to control. numberanalytics.comquora.com The extreme exothermicity of the C-H to C-F bond transformation often leads to C-C bond fragmentation and the formation of complex mixtures of polyfluorinated isomers and degradation products. quora.comyoutube.commasterorganicchemistry.com
The general mechanism involves three key stages:
Initiation: Generation of fluorine radicals (F•), typically by thermal or photochemical cleavage of the weak F-F bond. numberanalytics.com
Propagation: A fluorine radical abstracts a hydrogen atom from the alkane (heptane) to form a heptyl radical and hydrogen fluoride (B91410) (HF). The heptyl radical then reacts with another F₂ molecule to form the fluoroalkane and a new fluorine radical, continuing the chain.
Termination: The reaction ceases when two radicals combine. numberanalytics.com
The high reactivity and low selectivity of the fluorine radical make it difficult to stop the reaction at a specific degree of fluorination or to direct it to specific positions on the heptane chain. masterorganicchemistry.com However, several techniques have been developed to mitigate these issues.
Table 1: Challenges and Mitigation Strategies in Direct Fluorination
| Challenge | Mitigation Strategy | Rationale |
|---|---|---|
| Extreme Exothermicity | Reaction at low temperatures; Dilution of F₂ with inert gases (e.g., N₂, He). youtube.com | Reduces the overall reaction rate and helps dissipate heat, preventing thermal runaway and C-C bond cleavage. |
| Lack of Selectivity | Use of partially fluorinated substrates; Specialized reactors (e.g., jet or microreactors). | Pre-fluorinated molecules are less reactive, allowing for more controlled subsequent fluorination. masterorganicchemistry.com Reactors that ensure low concentrations of reactants and efficient heat transfer improve control. |
| C-C Bond Cleavage | Careful control of fluorine concentration and temperature. | Minimizes the energy input into the system, reducing the likelihood of breaking stronger C-C bonds. quora.com |
A more refined and widely used strategy in modern organofluorine chemistry is the construction of complex molecules from smaller, pre-fluorinated synthons. rsc.orgyoutube.com This approach avoids the use of elemental fluorine and allows for precise control over the location of the fluorine atoms. The synthesis of this compound can be envisioned through the coupling of appropriate fluorinated and non-fluorinated fragments.
For example, a C3 electrophilic building block containing the required 1,1,1,2,3,3-hexafluoropropyl moiety could be coupled with a C4 nucleophilic partner.
Hypothetical Synthetic Route:
Step 1: Synthesis of a 1,1,1,2,3,3-hexafluoropropyl halide or triflate (e.g., CF₃-CHF-CF₂H-I) to act as an electrophile.
Step 2: Coupling of this electrophile with a C4 organometallic nucleophile, such as a butyl Grignard reagent (BuMgCl) or an organocuprate (Bu₂CuLi).
Another powerful method involves the radical addition of a perfluoroalkyl iodide to an alkene, mediated by silyl (B83357) radicals or photoredox catalysis. organic-chemistry.org
Table 2: Fluorinated Building Block Strategies
| Fluorinated Synthon (Example) | Coupling Partner (Example) | Reaction Type | Key Advantage |
|---|---|---|---|
| RF-I (e.g., CF₃CF₂CF₂I) | Alkene (e.g., 1-Butene) | Radical Addition | Forms C-C bond while incorporating a large fluorinated segment. organic-chemistry.org |
| RF-Br (e.g., CF₃CHFCF₂Br) | Organocuprate (e.g., Propyl₂CuLi) | Cross-Coupling | Precise bond formation between defined fluorinated and alkyl fragments. |
| Fluoroalkyl Anhydride (e.g., (CF₃CO)₂O) | Aryl/Vinyl Azide | Denitrogenative Cyclization | Can be used to generate fluoroalkyl radicals for subsequent reactions. ccspublishing.org.cn |
These methods offer superior control over the final structure compared to direct fluorination. rsc.org
The development of catalytic methods for direct C–H fluorination represents a significant advancement, aiming to achieve high selectivity under mild conditions. nih.gov While challenging for unactivated C(sp³)–H bonds in alkanes, several transition-metal systems have shown promise. acs.orgacs.org
Copper-Catalyzed Fluorination: Systems using copper(I) and an electrophilic fluorine source like Selectfluor have been shown to perform catalytic sp³ C–H fluorination. The mechanism is proposed to be a radical chain process where the copper complex acts as an initiator. acs.org
Palladium-Catalyzed Fluorination: While more developed for C(sp²)–H bonds, palladium catalysis can be applied to C(sp³)–F bond formation, often proceeding via an oxidative addition/reductive elimination cycle. nih.gov
Silver-Catalyzed Fluorination: Silver-based catalysts have been used for carbene insertion into alkane C-H bonds, and using fluorinated carbene precursors can lead to fluorinated products with high selectivity for primary sites. acs.org
A more regioselective catalytic approach for synthesizing this compound would involve the hydrofluorination of an unsaturated precursor, such as a heptene (B3026448) or heptyne. Gold-catalyzed hydrofluorination of alkynes using stable HF complexes (e.g., DMPU/HF) can produce gem-difluoro compounds with high regioselectivity. nih.govorganic-chemistry.org A similar strategy could be envisioned for the stepwise introduction of fluorine onto a C7 unsaturated backbone.
Table 3: Comparison of Catalytic C-F Bond Formation Methods
| Catalyst System | Substrate Type | Mechanism Type | Selectivity |
|---|---|---|---|
| Copper(I)/Selectfluor | Alkanes (C-H bonds) | Radical Chain acs.org | Moderate, favors weaker C-H bonds. |
| Palladium(II)/Ligand | Aryl Halides/Triflates | Oxidative Addition/Reductive Elimination nih.gov | High for C(sp²)-F, less developed for C(sp³)-F. |
| Gold(I)/HF Complex | Alkynes | Cationic/Nucleophilic Attack nih.gov | High regioselectivity for fluoroalkenes and gem-difluoroalkanes. |
| Silver(I)/Diazo Cmpd. | Alkanes (C-H bonds) | Carbene Insertion acs.org | High, can be tuned for primary C-H bonds. |
The presence of a stereogenic center at the C2 position of this compound (CF₃-*CHF-CF₂H-C₄H₉) necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. Several strategies are applicable. rsc.orgnih.gov
Catalytic Asymmetric Fluorination: This involves the use of a chiral transition metal catalyst or an organocatalyst to control the facial selectivity of an electrophilic fluorination reaction on a prochiral substrate. nih.gov
Asymmetric Reactions of Fluorinated Building Blocks: A prochiral fluorinated nucleophile (e.g., an α-fluoro ester) can be reacted with an electrophile in the presence of a chiral catalyst, such as in palladium-catalyzed asymmetric allylic alkylation, to set the stereocenter. nih.gov
Resolution: A racemic mixture of this compound or a suitable precursor can be separated into its constituent enantiomers. This can be achieved via classical resolution with a chiral resolving agent or through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst.
A plausible route to chiral this compound could involve the regio- and stereoselective ring-opening of a chiral epoxide. For example, the Sharpless asymmetric dihydroxylation of a heptene derivative could be used to create a chiral diol, which is then converted through a cyclic sulfate (B86663) intermediate and subsequent nucleophilic fluoride displacements to install the vicinal fluorine atoms with stereocontrol. researchgate.net
Table 4: Strategies for Asymmetric Synthesis of Chiral Fluoroalkanes
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Catalyst | A chiral catalyst directs the approach of a reagent to a prochiral substrate. | Asymmetric electrophilic fluorination of a β-ketoester precursor. rsc.org |
| Chiral Substrate | A chiral substrate, often derived from the chiral pool, directs new stereocenter formation. | Diastereoselective fluorination of a chiral organic compound. |
| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. | Alkylation of a glycine (B1666218) Schiff base derivative using a chiral nickel (II) complex. |
| Enzymatic Reaction | Enzymes can catalyze highly stereoselective transformations. | Enzymatic kinetic resolution of a racemic fluorinated alcohol precursor. |
Precursor Chemistry and Reagent Development for this compound Synthesis
The development of novel reagents and precursors is critical for advancing the synthesis of complex fluoroalkanes. Organoboron compounds, in particular, have emerged as versatile synthons.
Potassium trifluoroborate salts (R-BF₃K) and boronate esters (R-B(OR)₂) are stable, easy-to-handle reagents that have found widespread use in cross-coupling reactions. Their fluorinated analogues are powerful tools for introducing fluoroalkyl groups.
A recently developed light-driven method utilizes fluoroalkyl(vinyl)pinacol boronate esters to generate tertiary fluoroalkyl groups. nih.govrsc.org This strategy involves a radical initiation followed by an ionic 1,2-boronate rearrangement. This allows for the use of simple, widely available fluoroalkanes like trifluoromethane (B1200692) (HFC-23) as the ultimate source of the CF₃ group. nih.gov
A hypothetical synthesis of the this compound framework using this chemistry could involve the reaction of a vinyl pinacol (B44631) boronate ester with a suitable fluoroalkane precursor under photoredox conditions to construct the C-C backbone and install the fluorinated moiety in a single, versatile step.
Table 5: Examples of Fluorinated Boron-Based Synthons and Their Applications
| Boron Synthon | Reagent Type | Typical Reaction |
|---|---|---|
| RF-BF₃K | Nucleophilic Fluoroalkyl Source | Suzuki-Miyaura Cross-Coupling |
| RF-B(pin) | Boronate Ester | Light-Driven Fluoroalkyl Transfer nih.gov |
| Vinyl-B(pin)-CF₂R⁻ | Fluoroalkyl Vinylboronate | Conjugate Radical Addition rsc.org |
This approach represents a modern, mechanistically distinct strategy for building complex fluorinated molecules from simple, readily available precursors.
Advances in Perfluorinated and Polyfluorinated Alkyl Chain Elongation
The elongation of perfluorinated and polyfluorinated alkyl chains is a fundamental strategy in organofluorine chemistry for building complex molecules from simpler fluorinated precursors. wikipedia.org One of the prominent methods for this transformation is telomerization . This process involves the reaction of a perfluoroalkyl iodide (the telogen) with a fluorinated alkene like tetrafluoroethylene (B6358150) (the taxogen) to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.net These resulting iodides, often referred to as "Telomer A," can be further reacted, for instance with ethylene (B1197577), to generate "Telomer B" intermediates, which serve as building blocks for a variety of fluorotelomer-based products. researchgate.net
Another significant advancement lies in the use of fluorinated building blocks . This approach utilizes readily available fluorinated compounds as starting materials, which can be modified to introduce "fluorous tails" into larger molecules. wikipedia.org For example, the synthesis of tetrafluoroethylene, a key monomer, is achieved on a large industrial scale through the intermediate difluorocarbene. wikipedia.org
Recent research has also focused on radical-mediated processes. For instance, a palladium-catalyzed three-component reaction of terminal alkynes, boronic acids, and perfluoroalkyl iodides allows for the synthesis of trisubstituted perfluoroalkenes with high regio- and stereocontrol. organic-chemistry.org Furthermore, visible-light-induced trifluoromethylation and perfluoroalkylation of unactivated alkenes using catalysts like tri(9-anthryl)borane have been developed, offering mild reaction conditions and broad functional group tolerance. organic-chemistry.org
The table below summarizes key chain elongation strategies and their characteristics.
| Method | Description | Key Features | Reference |
| Telomerization | Reaction of a perfluoroalkyl iodide with a fluorinated alkene to extend the perfluorinated chain. | Produces a mixture of elongated perfluoroalkyl iodides. | researchgate.net |
| Fluorinated Building Blocks | Utilization of pre-fluorinated molecules as starting points for synthesis. | Allows for the introduction of specific fluorous segments. | wikipedia.org |
| Palladium-Catalyzed Three-Component Reaction | Simultaneous addition of a perfluoroalkyl group and a boronic acid across a terminal alkyne. | High regio- and stereocontrol. | organic-chemistry.org |
| Visible-Light-Induced Perfluoroalkylation | Catalytic addition of perfluoroalkyl groups to unactivated alkenes under visible light. | Mild reaction conditions, good functional group tolerance. | organic-chemistry.org |
Optimization of Reaction Conditions and Process Intensification for Research-Scale Production
Optimizing reaction conditions is paramount for the efficient and scalable synthesis of fluorinated compounds at the research level. The choice of solvent, catalyst, and reaction parameters can significantly impact yield, selectivity, and purity.
For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a study found that silver(I) oxide was the most effective oxidant. scielo.br Notably, acetonitrile, a "greener" solvent, provided the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene. scielo.br The reaction time was also successfully reduced from 20 hours to 4 hours without a significant loss in performance. scielo.br
The use of specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has gained attention. HFIP's high polarity, Brønsted acidity, and strong hydrogen-bond donating ability make it a potent promoter for reactions like the Friedel–Crafts reaction, enabling the synthesis of complex fluorinated molecules at room temperature without the need for transition metals. mdpi.com
In the context of process intensification, one-pot, multi-step syntheses are highly desirable as they eliminate the need for isolating intermediates, saving time and resources. A novel, metal-free, one-pot synthesis of diarylamines from aromatic aldehydes and anilines has been developed, involving imine formation, an oxidative rearrangement, and a photochemical deformylation step. acs.org
The following table highlights key parameters and findings in the optimization of reaction conditions for fluorinated compounds.
| Reaction Type | Key Optimization Parameter | Finding | Reference |
| Oxidative Coupling | Solvent and Oxidant | Acetonitrile and Ag₂O provide the best balance of conversion and selectivity. | scielo.br |
| Friedel–Crafts Reaction | Promoter | HFIP enables metal-free reaction at room temperature. | mdpi.com |
| Diarylamine Synthesis | Process | A one-pot, three-step, metal-free process improves efficiency. | acs.org |
| N-hydroxymethylation | Reaction Media | Tetrabutylammonium fluoride (TBAF) in water serves as a reusable and efficient medium. | researchgate.net |
Purification and Isolation Strategies for Complex Fluorinated Intermediates
The purification and isolation of complex fluorinated intermediates often require specialized techniques due to their unique physical and chemical properties. The presence of fluorine atoms can significantly alter a molecule's polarity, boiling point, and solubility.
One established method for purifying fluorinated aliphatic hydrocarbons is to treat the crude product with an amine to remove acidic impurities. google.com The resulting product can then be purified by fractional distillation. google.com The choice of amine depends on the specific impurity to be removed; for example, strongly basic amines are effective for removing sulfur dioxide, while primary and secondary amines are better for phosgene (B1210022) removal. google.com
Fluorous chemistry offers a powerful set of purification strategies. By tagging a molecule with a highly fluorinated substituent, its solubility properties are dramatically altered, making it preferentially soluble in fluorous solvents. wikipedia.org This "like-dissolves-like" principle allows for the separation of the fluorous-tagged compound from non-fluorinated reagents and byproducts. wikipedia.org This technique is compatible with a wide range of reaction conditions due to the inertness of the C-F bond. wikipedia.org
Adsorption-based methods are also employed for the purification of fluids contaminated with fluorinated compounds. While activated carbon is commonly used, its effectiveness can be limited, especially for short-chain fluorinated surfactants. google.com More advanced methods involve using adsorbent components with both lipophilic and hydrophilic groups, which can be tailored for the selective removal of specific fluorinated substances. google.com
The table below outlines various purification strategies for fluorinated compounds.
| Purification Strategy | Principle | Application | Reference |
| Amine Treatment and Distillation | Removal of acidic impurities by reaction with an amine, followed by fractional distillation. | Purification of fluorinated aliphatic hydrocarbons. | google.com |
| Fluorous Tagging | Introduction of a highly fluorinated tag to alter solubility, allowing for separation using fluorous solvents. | Purification of products in organic synthesis. | wikipedia.org |
| Specialized Adsorbents | Use of materials with specific chemical functionalities to selectively adsorb fluorinated compounds. | Removal of fluorinated surfactants from contaminated fluids. | google.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | General purification of crude products, including novel difluoromethylated carbinols. | mdpi.com |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Spectroscopic Techniques for Comprehensive Characterization
Spectroscopic methods are indispensable for determining the molecular structure of 1,1,1,2,3,3-hexafluoroheptane. Each technique provides unique insights into the connectivity and environment of the atoms within the molecule.
Multidimensional NMR Spectroscopy (e.g., ¹⁹F NMR, ¹H-¹⁹F HOSEY-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic compound characterization. For a molecule like this compound, both ¹H and ¹⁹F NMR would be critical.
¹⁹F NMR: With its high natural abundance and sensitivity, ¹⁹F NMR provides detailed information about the fluorine environments. google.com The spectrum of this compound would be expected to show distinct signals for the -CF₃, -CHF-, and -CF₂- groups, with chemical shifts and coupling constants characteristic of their positions.
¹H NMR: This technique would identify the different types of protons in the heptane (B126788) chain. The signals would be split by adjacent fluorine atoms, providing key connectivity information.
Multidimensional Techniques: Advanced 2D NMR experiments like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOSEY) would be employed to establish through-space correlations between specific proton and fluorine nuclei, confirming the spatial arrangement of the atoms.
| Interactive Data Table: Predicted NMR Data for this compound |
| Nucleus |
| ¹H (Protons on the alkyl chain) |
| ¹⁹F (-CF₃ group) |
| ¹⁹F (-CHF- group) |
| ¹⁹F (-CF₂- group) |
Note: The predicted data is based on typical chemical shift ranges for similar fluorinated alkanes and is for illustrative purposes.
Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₇H₁₀F₆), the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 208. The fragmentation pattern would likely involve the characteristic loss of small fluorinated fragments (e.g., CF₃, CHF₂, HF) and hydrocarbon chains. This pattern serves as a molecular fingerprint. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.
| Interactive Data Table: Expected Mass Spectrometry Fragments for this compound |
| Fragment Ion |
| [C₇H₁₀F₆]⁺ |
| [C₆H₁₀F₃]⁺ |
| [C₄H₉]⁺ |
| [CF₃]⁺ |
Note: This table presents a hypothetical fragmentation pattern.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule. The spectra of this compound would be dominated by strong absorptions corresponding to the stretching and bending vibrations of C-F and C-H bonds. The C-F stretching region (typically 1000-1400 cm⁻¹) would show multiple strong bands, characteristic of the different fluorine environments. The C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. Together, the FTIR and Raman spectra provide a unique vibrational fingerprint of the molecule.
X-ray Diffraction Analysis for Solid-State Structures and Absolute Configuration
X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray analysis would provide precise bond lengths, bond angles, and conformational details, offering definitive proof of its structure and absolute configuration if chiral centers are present.
Chromatographic Separation Sciences for Complex Mixtures
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or byproducts from its synthesis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. A GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used to determine its purity. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). Any impurities would appear as separate peaks, and their relative areas would indicate their concentration.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC could also be employed, particularly for the analysis of any less volatile impurities or for preparative-scale purification. The choice of stationary and mobile phases would be critical for achieving good separation.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. This technique is crucial for determining the enantiomeric excess (ee), a critical parameter in pharmaceutical and materials science applications where the biological activity or material properties can be enantiomer-dependent.
Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For fluorinated compounds, cyclodextrin-based CSPs are often employed. gcms.cz These are macrocyclic oligosaccharides that form inclusion complexes with the analytes. The chiral recognition mechanism relies on the differential fit and interaction of the enantiomers within the chiral cavity of the cyclodextrin (B1172386).
Gas chromatography (GC) with a chiral capillary column is a common approach for analyzing volatile chiral fluorinated compounds. The selection of the appropriate chiral stationary phase is critical for achieving separation.
Detailed Research Findings:
Research on the chiral separation of various fluorinated alkanes has demonstrated the effectiveness of derivatized cyclodextrin stationary phases. For instance, beta-cyclodextrin (B164692) derivatives have shown excellent enantioselectivity for a range of chiral compounds. gcms.cz The separation is influenced by factors such as the type and degree of derivatization on the cyclodextrin, the column temperature, and the carrier gas flow rate.
In a hypothetical analysis of a sample of this compound, a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column, such as one coated with a derivatized β-cyclodextrin, would be used. The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram.
Illustrative Data Table for Chiral GC Analysis of a Fluorinated Alkane:
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 50°C (hold 2 min), ramp to 150°C at 5°C/min, hold 10 min |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp | 220°C |
| Detector Temp | 250°C |
| Retention Time (R-enantiomer) | 18.5 min |
| Retention Time (S-enantiomer) | 19.2 min |
| Enantiomeric Excess (ee) | 95% |
This table presents hypothetical data for a chiral GC separation of a fluorinated alkane similar to this compound to illustrate the type of data obtained from such an analysis.
Microscopic and Surface Characterization Techniques for Materials Integration
When this compound is integrated into materials, for example as a coating or an additive, its distribution, surface morphology, and interaction with the host material are critical to the final properties of the material. A suite of microscopic and surface characterization techniques is employed to investigate these aspects at various scales.
Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the surface topography of materials at high magnifications. In the context of materials containing this compound, SEM can be used to assess the uniformity of a coating, identify defects such as pinholes or cracks, and observe changes in surface morphology after integration of the fluorinated compound. For instance, the addition of a fluorinated alkane could alter the surface roughness of a polymer film, which can be quantitatively analyzed using SEM images.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the elements within the top 1-10 nm of a material's surface. For a material containing this compound, XPS would be instrumental in confirming the presence and concentration of fluorine on the surface. High-resolution scans of the C 1s and F 1s regions can provide information about the chemical bonding of the fluorinated compound on the surface.
Detailed Research Findings:
Studies on other fluorinated coatings on various substrates have utilized these techniques extensively. For example, in the analysis of a fluorinated polymer coating on a metal substrate, SEM images revealed the microstructural details of the coating, while XPS confirmed the presence of C-F bonds and determined the fluorine to carbon ratio on the surface, which is crucial for understanding the coating's properties like hydrophobicity.
Illustrative Data Table for Surface Characterization:
| Technique | Observation | Interpretation |
| SEM | Uniform surface with nanoscale roughness observed. | The fluorinated alkane forms a consistent layer on the material surface. |
| XPS | High-intensity F 1s peak at ~689 eV and C 1s peaks corresponding to C-F and C-C/C-H bonds. | Confirms the presence of this compound on the surface and provides information on its chemical environment. |
| Contact Angle | Water contact angle of 110°. | The integration of the fluorinated alkane imparts significant hydrophobicity to the material's surface. |
This table provides illustrative findings from the surface characterization of a material integrated with a fluorinated alkane like this compound.
Environmental Transformation and Degradation Pathways of Hexafluorinated Alkanes
Biotic Degradation Pathways and Microbial Interactions
Biotic degradation relies on the metabolic activities of microorganisms to break down organic compounds. For highly fluorinated alkanes, this is a particularly challenging process.
The microbial degradation of heavily fluorinated compounds is rare. nih.gov This is largely due to the high strength and stability of the C-F bond, which makes it difficult for microbial enzymes to attack. researchgate.net While enzymes capable of dehalogenating chlorinated and brominated compounds are known, those that can efficiently cleave the C-F bond are less common. nih.gov
Some dehalogenase enzymes have been identified in microorganisms that can act on certain fluorinated compounds, such as fluoroacetate (B1212596) dehalogenases. acs.orgresearchgate.net These enzymes catalyze the cleavage of the C-F bond, often through a nucleophilic substitution mechanism. researchgate.net However, the activity of these enzymes is typically limited to compounds with a lower degree of fluorination and often requires the presence of activating functional groups. mdpi.com For a highly fluorinated, non-functionalized alkane like 1,1,1,2,3,3-Hexafluoroheptane, the prospects for direct enzymatic attack are low. nih.govmdpi.com
Enzyme engineering is a field of research that aims to improve the catalytic activity of enzymes or create new ones. researchgate.net There is ongoing research into engineering enzymes with enhanced defluorination capabilities, but significant breakthroughs are needed to tackle the degradation of inert perfluoroalkanes. researchgate.net
While complete mineralization (the conversion of an organic compound to inorganic products like CO₂, water, and fluoride (B91410) ions) of highly fluorinated alkanes by microorganisms has not been extensively documented, some microbial transformation of other polyfluoroalkyl substances has been observed. nih.gov These transformations often involve the degradation of non-fluorinated parts of the molecule or the transformation of functional groups. nih.govnih.gov
For instance, studies on fluorotelomer alcohols (FTOHs) have shown that some alkane-degrading bacteria can transform these compounds, leading to the formation of perfluorinated carboxylic acids (PFCAs). nih.gov This indicates that while the perfluorinated chain remains intact, some modification of the molecule is possible.
The biodegradation of highly persistent organic pollutants often occurs through co-metabolism, where the degradation of the target compound is facilitated by the presence of another substrate that supports the growth of the microorganisms. However, even under such conditions, the degradation of highly fluorinated compounds is extremely slow. nih.gov Given the chemical inertness of this compound, it is presumed to be highly recalcitrant to microbial degradation in the environment. nih.gov
Fate and Transport Phenomena in Environmental Matrices (non-biological impact)
Comprehensive studies detailing the non-biological impact and movement of this compound through the environment are scarce. The following subsections highlight the specific areas where data is needed.
Sorption to Environmental Solids (e.g., soil, activated carbon)
There is currently no specific data available in the scientific literature detailing the sorption of this compound to environmental solids such as soil or activated carbon. The tendency of a chemical to attach to solid particles influences its mobility in the environment. Without experimental or modeled sorption coefficients (e.g., Koc), it is not possible to create a data table or to accurately predict whether this compound is likely to be mobile in soil and groundwater or to bind to sediments.
Volatilization and Atmospheric Transport Modeling
Similarly, specific models for the volatilization and atmospheric transport of this compound are not described in the available literature. While HFCs, in general, are known to be volatile and can be transported over long distances in the atmosphere, the specific atmospheric lifetime and global warming potential (GWP) for this compound have not been reported. ccacoalition.orgunep.orgcopernicus.org Such data is crucial for understanding its contribution to climate change.
Characterization of Degradation Products and Intermediates (non-toxicological)
The atmospheric degradation of HFCs is generally initiated by reaction with hydroxyl (OH) radicals. nasa.gov However, the specific degradation products and intermediates that would result from the breakdown of this compound have not been identified or characterized in the scientific literature. Understanding these degradation pathways is essential for assessing the full environmental impact of the compound, as the breakdown products may have their own distinct properties and effects.
Applications in Specialized Chemical Synthesis and Advanced Materials Research
Role as a Specialty Solvent in Demanding Reaction Media
While specific data on 1,1,1,2,3,3-Hexafluoroheptane is not available, the broader family of hydrofluoroethers (HFEs) and other partially fluorinated alkanes are recognized for their utility in demanding industrial applications. google.comwikipedia.org These compounds are frequently investigated as sustainable alternatives to environmentally detrimental solvents like chlorofluorocarbons (CFCs). wikipedia.orgyujichemtech.com Their value is derived from a combination of desirable properties, including low toxicity, non-flammability, and high chemical inertness. yujichemtech.comfluorochemie.com
Supercritical fluids (SCFs) are substances held at a temperature and pressure exceeding their critical point, a state where the distinction between liquid and gas phases vanishes. This state of matter offers unique advantages, including high diffusivity, low viscosity, and precisely tunable solvent strength, which are leveraged in advanced extraction, separation, and reaction processes. jeires.comnih.gov While carbon dioxide is the most prevalent SCF, other fluids are employed to meet specific industrial needs. nih.govresearchgate.net
No literature was identified that details the use of this compound within supercritical fluid technologies. However, the field is characterized by the active exploration of various fluids and co-solvents to tailor the properties of the primary SCF, which is often carbon dioxide. nih.gov The introduction of co-solvents can significantly enhance the solubility of targeted compounds. Theoretically, the unique properties of partially fluorinated compounds could make them suitable candidates for investigation as co-solvents or as primary fluids in niche applications, particularly for processing other fluorinated materials.
The choice of solvent is critical in chemical synthesis, as it can profoundly influence reaction outcomes by stabilizing transition states, solvating reactants, and altering mechanistic pathways. Fluorinated solvents, especially hydrofluoroethers, are noted for their distinctive solvation properties. rsc.orgrsc.org Their molecular structure, which combines fluorous (lipophobic) segments with hydrogenated (more lipophilic) segments, results in unique miscibility and solvation behaviors.
Although specific research into the solvation effects of this compound is absent from the literature, studies on related HFEs provide valuable insights. For instance, certain HFEs can function as "diluents" in highly concentrated battery electrolytes, reducing viscosity and improving ionic mobility without disrupting the crucial primary solvation shell of the active lithium ions. rsc.orgrsc.org This suggests that the specific arrangement of fluorine atoms in a molecule like this compound could impart highly selective and potentially advantageous solvation characteristics, a hypothesis that awaits experimental validation. In a related context, the reaction kinetics of various HFEs with atmospheric radicals have been studied to assess their environmental lifetimes. acs.org
Table 1: Properties of Select Hydrofluoroether (HFE) Solvents This table provides reference data for commercially available HFE solvents to illustrate the general properties of this chemical class. Corresponding data for this compound is not available in the reviewed literature.
| Property | HFE-7100 | HFE-7200 | HFE-7300 |
| Chemical Composition | Mixture of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether | Ethyl perfluorobutyl ether | Proprietary mixture |
| Boiling Point (°C) | 61 | 76 | 98 |
| Primary Applications | Precision Cleaning, Heat Transfer Fluid | Precision Cleaning, Heat Transfer Fluid | Heat Transfer Fluid, Specialty Solvent |
| Source: Data compiled from commercial and scientific literature. wikipedia.orgalfa-chemistry.com |
Precursor for Advanced Fluoropolymer and Elastomer Development
Fluoropolymers and fluoroelastomers are a cornerstone of the high-performance materials sector, prized for their exceptional chemical resistance, thermal stability, and low surface energy. researchgate.net The synthesis of these materials is typically achieved through the polymerization of reactive fluorinated alkenes (olefins), such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410). science.gov
The available scientific literature does not indicate that a saturated alkane such as this compound serves as a direct precursor or monomer in the synthesis of fluoropolymers. The production of these polymers fundamentally requires monomers with reactive functional groups, like carbon-carbon double bonds, which are absent in saturated alkanes. Contemporary research in this field focuses on innovative approaches, such as the copolymerization of ethylene (B1197577) with highly functionalized and fluorinated monomers, like those derived from norbornene, to create advanced polymers with precisely tunable properties. rsc.org
While this compound is not cited as a synthetic starting point, the targeted chemical modification of fluorinated molecules is a central strategy for developing materials with bespoke properties. A relevant example is the functionalization of partially fluorinated poly(arylene–alkane) backbones, where specific chemical moieties are grafted onto the polymer to create advanced materials such as highly stable and conductive anion exchange membranes for fuel cells. rsc.org It is plausible that a stable molecule like this compound could be chemically activated (for example, through selective C-H bond functionalization) to introduce reactive sites, thus transforming it into a valuable intermediate for materials synthesis. However, such a synthetic pathway has not been reported in the surveyed literature.
Utilization in Coordination Chemistry and Complex Material Synthesis
Coordination chemistry focuses on the synthesis and properties of compounds comprising a central metal atom or ion bonded to a surrounding array of molecules or ions known as ligands. The solvent medium is of paramount importance in the synthesis of these complexes, often influencing the final structure and properties.
No instances of this compound being used as a solvent or ligand in coordination chemistry or the synthesis of complex materials were identified in the literature search. While syntheses in this field often utilize polar solvents, fluorinated solvents can provide unique reaction environments. For example, hydrofluoroethers have been successfully employed as "orthogonal solvents" in the fabrication of organic electronic devices. researchgate.net Their inability to dissolve or damage underlying organic layers allows for the sequential, layer-by-layer deposition of different materials, a critical capability for building complex device architectures. researchgate.net Although this is an application in materials processing rather than traditional coordination chemistry, it illustrates a potential avenue for the use of specialized fluorinated solvents in the assembly of complex, functional materials.
Ligand Design for Metal Complexes and Frameworks
The incorporation of fluorine into organic ligands is a powerful strategy for tuning the properties of the resulting metal complexes and metal-organic frameworks (MOFs). The high electronegativity of fluorine atoms can significantly alter the electronic environment of a ligand, which in turn influences the characteristics of the coordinated metal center. researchgate.net
Fluorinated ligands can generate an electron-dense pore environment within MOFs due to the presence of fluorine atoms lining the voids. researchgate.net This property makes fluorinated MOFs (FMOFs) promising candidates for applications requiring specific chemical adsorption sites. researchgate.net For instance, ligands that are partially or fully fluorinated can be used to construct frameworks with enhanced thermal stability, greater resistance to oxidation, and unique affinities for certain gas molecules. google.com The use of fluorinated carboxylates, polypyridines, and other donor molecules allows for the synthesis of MOFs with precisely tailored pore sizes and functionalities. google.com
Research into FMOFs has demonstrated that the introduction of C-F bonds can increase hydrophobicity, leading to materials with exceptional stability in the presence of moisture. nih.gov Some FMOFs built with perfluorinated linkers are among the most water-repellent MOFs reported, a critical feature for applications in humid environments. researchgate.net Furthermore, the electron-withdrawing nature of fluorine can create electropositive character on other parts of the ligand, facilitating interactions with electron-rich guest molecules. researchgate.net This principle has been applied in lanthanide-based MOFs, where fluorinated ligands contribute to the selective sensing of small molecules and gases. alfa-chemistry.com
Exploration in Single-Molecule Magnet (SMM) Research
Single-Molecule Magnets (SMMs) are individual molecules that exhibit magnetic memory, a property that makes them candidates for future applications in high-density data storage and quantum computing. youtube.com The key to SMM behavior is large magnetic anisotropy, which arises from strong spin-orbit coupling. youtube.com Lanthanide ions, particularly dysprosium(III), are highly favored for creating SMMs due to their significant unquenched orbital angular momentum. youtube.com
The performance of a lanthanide-based SMM is critically dependent on the crystal field environment created by the coordinating ligands. To maximize the energy barrier for magnetization reversal, a specific ligand geometry is often required. For instance, for lanthanide ions with an oblate electron density distribution like dysprosium(III), an axial crystal field is targeted to stabilize the magnetic state. youtube.com
In this context, the synthesis and crystallization of these highly sensitive molecules can be influenced by the choice of solvent. A non-coordinating, inert solvent is often preferred to prevent interference with the carefully designed primary coordination sphere of the metal ion. Highly fluorinated alkanes, which are chemically stable and have low polarity, could serve as ideal media for such syntheses. Their use could help ensure that the desired ligand geometry is maintained in solution and during crystallization, which is crucial for achieving optimal SMM properties. While specific studies employing this compound are not documented, the principles of using inert, fluorinated media are relevant to the field. The development of soluble Mn(III) sources for SMM synthesis highlights the importance of the reaction medium, noting that some starting materials can introduce unwanted ions (like F- from MnF3) that can complicate the reaction. ufl.edu
Academic Explorations in Catalysis and Reaction Engineering
Fluorinated solvents are increasingly recognized for their ability to create unique reaction environments that can profoundly influence catalytic processes, often leading to enhanced reactivity and selectivity that are unattainable in conventional media.
Design of Catalytic Systems utilizing Fluorinated Environments
The use of highly fluorinated solvents can enable or promote catalytic reactions by leveraging their distinct properties, such as high polarity coupled with low nucleophilicity and strong hydrogen-bonding capabilities. A prime example is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a fluorinated alcohol whose "magical" effects on a wide range of transition metal-catalyzed reactions have been extensively documented. nih.govrsc.org HFIP's strong hydrogen-bonding ability can activate substrates, stabilize reactive intermediates, and prevent catalyst deactivation by coordinating to sites that might otherwise be poisoned. nih.gov
HFIP has been found to be a superior solvent for generating highly persistent radical cations, increasing their stability by orders of magnitude compared to other acidic solvents like trifluoroacetic acid. capes.gov.brrsc.org This stabilizing effect allows for reactions to proceed that would otherwise be infeasible. While this compound is a non-polar fluoroalkane and lacks the hydrogen-bonding capability of HFIP, its chemical inertness and potential to dissolve specific fluorinated reagents could allow it to serve as a specialized medium for certain catalytic systems, particularly where the exclusion of protic or polar species is critical.
The table below illustrates the properties of HFIP, a functionalized fluorinated solvent, in contrast to a standard hydrocarbon solvent, highlighting the unique environment fluorination can create.
| Property | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Heptane (B126788) |
| Formula | C₃H₂F₆O | C₇H₁₆ |
| Molar Mass | 168.04 g/mol | 100.21 g/mol |
| Boiling Point | 59 °C | 98.4 °C |
| Density | 1.596 g/cm³ | 0.684 g/cm³ |
| Key Feature | Strong H-bond donor, highly polar, low nucleophilicity | Non-polar, low polarity |
| Primary Use in Catalysis | Solvent and promoter for activating substrates | Non-polar reaction medium |
This table provides a comparison between a functional fluorinated solvent and a standard alkane to illustrate differing properties.
Influence on Reaction Selectivity and Efficiency
The choice of a fluorinated solvent can be a decisive factor in controlling the selectivity of a catalytic reaction. The unique solvation properties of these media can preferentially stabilize certain transition states or intermediates, thereby directing the reaction toward a desired product.
In rhodium-catalyzed cyclopropanation reactions, for example, the enantioselectivity is highly dependent on the solvent. The use of HFIP has a variable but profound effect; while it diminishes enantioselectivity for some catalysts, it can lead to a switch in enantioselectivity for others or even significantly enhance it in specific cases. nih.gov This is attributed to the flexible interaction of HFIP with the catalyst, which can alter its conformational structure and, consequently, the chiral environment it presents during the reaction. nih.gov
The following table summarizes the effect of HFIP on the enantiomeric excess (ee) for a specific rhodium-catalyzed cyclopropanation reaction, demonstrating its powerful influence on selectivity.
| Catalyst | Solvent | Enantiomeric Excess (ee) |
| Rh₂(NTTL)₄ | Dichloromethane (B109758) (DCM) | 59% |
| Rh₂(NTTL)₄ | Hexafluoroisopropanol (HFIP) | 85% |
| Rh₂(TCPTAD)₄ | Dichloromethane (DCM) | 80% (S) |
| Rh₂(TCPTAD)₄ | Hexafluoroisopropanol (HFIP) | 50% (R) |
Data adapted from a study on rhodium-catalyzed cyclopropanation, illustrating the dramatic impact of HFIP on reaction enantioselectivity, including a reversal of the major enantiomer produced with the Rh₂(TCPTAD)₄ catalyst. nih.gov
This ability to tune selectivity is a hallmark of catalysis in fluorinated environments. Although direct catalytic studies involving this compound are not reported, these findings with other fluorinated molecules underscore the vast potential for designing more efficient and selective chemical transformations by engineering the reaction medium.
Future Research Trajectories and Methodological Advancements for Hexafluoroheptane Studies
Development of Sustainable and Green Synthetic Routes for Fluorinated Alkanes
The growing demand for fluorinated compounds in sectors like pharmaceuticals and materials science has highlighted the shortcomings of traditional synthesis methods, which often depend on hazardous reagents like hydrofluoric acid (HF) and highly reactive fluorine gas (F2). numberanalytics.comdovepress.com These conventional techniques pose significant handling risks and generate substantial chemical waste. numberanalytics.com Consequently, a primary focus of future research is the development of green and sustainable synthetic routes.
Green fluorination aims to minimize or eliminate the use of toxic substances, reduce waste, and improve energy efficiency. numberanalytics.com Key principles include high atom economy, the use of non-toxic fluorinating agents, and mild reaction conditions. numberanalytics.com Significant progress has been made in developing new catalytic systems that enable more selective and efficient fluorination. For instance, palladium-catalyzed C-H bond fluorination represents a major advance, allowing for the direct introduction of fluorine into unactivated molecules. dovepress.comresearchgate.net Other approaches include copper-mediated fluorination of aryl iodides, although this can require high temperatures. scispace.com Researchers are also exploring the use of water as an environmentally friendly solvent for fluorination reactions, challenging the long-held belief that fluorination and aqueous media are incompatible. rsc.org The ultimate goal is to create processes that are not only safer and cleaner but also cost-effective for both laboratory and industrial-scale production. dovepress.comresearchgate.net
Table 7.1: Comparison of Traditional and Green Fluorination Routes
| Feature | Traditional Fluorination Methods | Green/Sustainable Fluorination Methods |
|---|---|---|
| Fluorine Source | Often hazardous (e.g., F2 gas, HF) numberanalytics.com | Safer, more selective reagents (e.g., AgF, KF with catalysts) scispace.com |
| Reaction Conditions | Frequently harsh (e.g., high temperatures, pressures) scispace.com | Milder conditions, often near room temperature dovepress.com |
| Solvents | Often volatile and toxic organic solvents | Benign solvents like water or ionic liquids rsc.org |
| Atom Economy | Can be low, generating significant waste | High, minimizing byproduct formation numberanalytics.com |
| Selectivity | Often low, leading to mixtures of products dovepress.com | High, targeting specific positions on a molecule dovepress.com |
| Catalysis | Often stoichiometric reagents are used | Relies on efficient, often recyclable, catalysts (e.g., Pd, Cu) dovepress.comscispace.com |
Integration of Machine Learning and AI in Fluorinated Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, offering powerful new ways to accelerate the discovery and optimization of fluorinated compounds. researchgate.net These computational approaches can analyze vast datasets to identify patterns and predict molecular properties, significantly reducing the time and expense of experimental work. researchgate.net
ML models, including tree-based ensemble methods like Gradient Boosting and XGBoost, are being used to predict fundamental physicochemical properties such as boiling points and critical temperatures with high accuracy. arxiv.org For instance, models have achieved R² values as high as 0.93 in predicting the critical temperature of molecules. arxiv.org Beyond basic properties, ML is being applied to forecast the outcomes of chemical reactions and predict biological activity, which is crucial for drug discovery. researchgate.net A significant challenge in this field is ensuring that models are robust and perform well on "out-of-distribution" data—molecules that are structurally different from those in the training set. chemrxiv.orgchemrxiv.org Future work will focus on improving the generalizability of these models and developing explainable AI (XAI) that provides insights into how predictions are made, fostering greater trust and utility in interdisciplinary research. researchgate.net
Table 7.2: Performance of Machine Learning Models in Molecular Property Prediction
| Property | Model Type | Embedding | R² Value (Performance) |
|---|---|---|---|
| Critical Temperature | Gradient Boosting | Mol2Vec | 0.93 arxiv.org |
| Critical Temperature | XGBoost | VICGAE | 0.92 arxiv.org |
| Boiling Point | CatBoost | Mol2Vec | 0.88 arxiv.org |
| Vapor Pressure | LightGBM | VICGAE | 0.85 arxiv.org |
Data derived from a study validating a machine learning framework on various molecular properties. Performance is measured by the coefficient of determination (R²).
Innovative Analytical Techniques for Real-time Monitoring and Characterization
As the use of fluorinated compounds grows, so does the need for analytical techniques capable of detecting and quantifying them in complex environmental and biological matrices at extremely low concentrations. chromatographyonline.com Regulatory bodies are setting increasingly stringent limits, with some advisory levels for certain per- and polyfluoroalkyl substances (PFAS) in drinking water falling into the parts-per-quadrillion (ppq) range. chromatographyonline.com
The gold standard for routine monitoring is liquid chromatography paired with tandem mass spectrometry (LC-MS/MS), which provides the sensitivity required to meet these demanding detection limits. chromatographyonline.com For volatile compounds like some hydrofluoroalkanes, gas chromatography-mass spectrometry (GC-MS) is a key technique. nih.gov Research is ongoing to improve these methods by enhancing sample preparation to preconcentrate analytes and by developing new instrument configurations for greater sensitivity and resolution. chromatographyonline.com Another area of innovation is the use of 19F Nuclear Magnetic Resonance (19F-NMR) spectroscopy, which can provide a complete mass balance of fluorine in a sample, allowing researchers to track the transformation of a parent fluorinated compound into its various byproducts. pnnl.gov
Table 7.3: Detection Limits of Select Analytical Techniques for Fluorinated Species
| Analyte/Parameter | Analytical Method | Matrix | Method Detection Limit (MDL) |
|---|---|---|---|
| Fluoride (B91410) (F⁻) | Ion Chromatography | Water | 0.1 mg/L usgs.gov |
| Perfluorooctanoic acid (PFOA) | LC-MS/MS | Drinking Water | Proposed Health Advisory: 0.004 ng/L (4 ppq) chromatographyonline.com |
| HFA-134a (Propellant) | GC-MS | Air | Ambient levels detectable at ~100-250 pptv nih.gov |
| Various Nutrients/Ions | Inductively Coupled Plasma Mass Spectrometer (ICP-MS) | Water | 0.008 - 0.183 ppb amazonaws.com |
MDLs can vary significantly based on the specific instrument, matrix, and laboratory procedures.
Addressing Complex Environmental Interactions through Advanced Modeling
Understanding the environmental fate and transport of persistent compounds like 1,1,1,2,3,3-Hexafluoroheptane is critical for assessing their long-term impact. Advanced computational models have become essential tools for simulating how these chemicals move through and interact with the environment. rsc.orgcdc.gov
Atmospheric chemical transport models, such as GEOS-Chem, are used to simulate the degradation, transport, and deposition of fluorinated compounds and their precursors on a global scale. rsc.orgrsc.org These models incorporate data on emissions, atmospheric chemistry (like reactions with hydroxyl radicals), and meteorological conditions to predict the distribution and eventual deposition of these substances far from their sources. rsc.orgrsc.org For example, modeling can show how the ratio of long-chain to short-chain perfluorocarboxylic acids (PFCAs) changes with distance from industrial regions. rsc.org Other models focus on subsurface transport, simulating the leaching of fluorinated compounds from soil into groundwater. illinois.edu Future research will focus on refining these models by incorporating more detailed chemical reaction mechanisms and improving the accuracy of emission inventories to provide a more complete picture of the environmental lifecycle of fluorinated alkanes. pnnl.govrsc.org
Table 7.4: Components of an Atmospheric Chemical Transport Model for Fluorinated Compounds
| Component | Description | Examples / Key Parameters |
|---|---|---|
| Emissions Inventory | Data on the amount and location of fluorinated compounds released into the atmosphere. | Emissions of precursors like fluorotelomer alcohols (FTOHs) and iodides (FTIs). rsc.org |
| Transport Module | Simulates the movement of chemicals through the atmosphere based on wind patterns and convection. | Utilizes meteorological data from global circulation models. rsc.org |
| Chemistry Module | Models the chemical reactions that transform the parent compounds into other substances. | Degradation pathways involving OH radicals; formation of PFCAs. rsc.org |
| Deposition Module | Calculates the removal of chemicals from the atmosphere via wet (rain, snow) and dry deposition. | Deposition rates to surfaces like soil and water bodies. rsc.org |
| Model Output | Predictions of concentrations and deposition fluxes across different geographical regions. | Global atmospheric burden (e.g., 6–185 tonnes/year for PFCAs); deposition to the Arctic. rsc.org |
Exploration of Novel Mechanistic Insights into Fluorination Processes
Advancing the synthesis of fluorinated compounds like this compound relies on a fundamental understanding of the chemical reactions used to create them. Future research will continue to delve into the intricate mechanisms of fluorination processes to make them more efficient, selective, and predictable.
A key area of investigation is the elucidation of catalytic cycles. For example, in palladium-catalyzed fluorination, significant effort has been dedicated to understanding the C–F bond reductive elimination step. It was found that this challenging step is facilitated by oxidizing the Pd(II) complex to a Pd(IV) state, a discovery that has guided the development of more effective catalysts. dovepress.comscispace.com Computational modeling, such as density functional theory (DFT), is often used in tandem with experimental studies to map out reaction energy profiles and identify key intermediates and transition states. This synergy provides a powerful approach to not only explain observed reactivity but also to rationally design new catalysts and reaction conditions for previously inaccessible transformations. researchgate.net
Table 7.5: Key Steps in a Proposed Catalytic Fluorination Mechanism (Palladium-Catalyzed C-H Fluorination)
| Step | Description | Key Species Involved |
|---|---|---|
| 1. C-H Activation | The palladium catalyst coordinates to the organic substrate and cleaves a C-H bond. | Pd(II) complex, organic substrate (Ar-H). dovepress.com |
| 2. Oxidation | An oxidant is used to convert the palladium center from Pd(II) to a more reactive Pd(IV) state. | Pd(II)-Aryl intermediate, Oxidant. dovepress.com |
| 3. Fluoride Addition | A fluoride source delivers a fluorine atom to the oxidized palladium center. | Pd(IV) complex, Fluoride source (e.g., AgF, CsF). researchgate.netscispace.com |
| 4. C-F Reductive Elimination | The crucial step where the C-F bond is formed, releasing the fluorinated product. | Pd(IV)-F complex, Fluorinated arene (Ar-F). dovepress.com |
| 5. Catalyst Regeneration | The palladium complex returns to its initial Pd(II) state, ready to start another cycle. | Release of byproduct, regeneration of active Pd(II) catalyst. |
Multi-disciplinary Approaches in Fluorinated Hydrocarbon Research
The unique properties imparted by fluorine atoms—such as altered stability, lipophilicity, and bioavailability—make fluorinated hydrocarbons valuable across a wide range of scientific fields. numberanalytics.com The future of research in this area, including the study of this compound, will increasingly depend on multi-disciplinary collaboration.
Progress is no longer confined to the domain of synthetic chemistry. The development of new fluorinated molecules requires a concerted effort. For example, a synthetic chemist might pioneer a novel, green fluorination method. dovepress.com A chemical biologist could then use this method to create fluorinated analogs of peptides or other bioactive molecules to probe biological systems or develop new therapeutic agents. Meanwhile, a materials scientist might explore the incorporation of these new fluorinated building blocks into advanced polymers to create materials with unique thermal or repellent properties. This integrated approach, which bridges chemistry, biology, materials science, and environmental science, is essential for translating fundamental discoveries in fluorine chemistry into practical applications that benefit society.
Q & A
Q. What are the established synthetic routes for 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), and how do reaction conditions influence yield and purity?
- Methodological Answer : HFC-236ea is synthesized via catalytic dechlorofluorination. For example, 1,1,1,2,2-pentafluoro-3,3-dichloropropane undergoes hydrogenation in the presence of a metal oxide catalyst (e.g., Cr₂O₃/Al₂O₃) at 200–300°C. Reaction parameters like temperature, hydrogen flow rate, and catalyst aging critically affect selectivity. Post-synthesis, gas chromatography (GC) with FID detection is recommended to quantify impurities such as unreacted precursors or byproducts like HFC-227ea .
Q. What are the key thermodynamic properties of HFC-236ea, and how are they experimentally determined?
- Methodological Answer : Critical properties include boiling point (6.19°C at 101.325 kPa), critical temperature (139.29°C), and critical pressure (3.50 MPa). These are measured using static vapor-liquid equilibrium (VLE) apparatus or adiabatic calorimetry. The fundamental equation of state (EOS) developed by Rui et al. (2013) provides high-accuracy predictions for enthalpy, entropy, and heat capacity across phases. Validate computational models against experimental data from differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data for HFC-236ea across literature sources be resolved?
- Methodological Answer : Cross-reference data from peer-reviewed studies (e.g., Fluid Phase Equilibria) with standardized measurements using NIST-traceable equipment. For conflicting values (e.g., vapor pressure curves), employ a guarded hot-plate apparatus to minimize experimental error. Computational validation via molecular dynamics (MD) simulations using force fields parameterized for fluorocarbons can reconcile outliers .
Q. What methodologies are recommended for assessing the environmental impact and atmospheric lifetime of HFC-236ea?
- Methodological Answer : Use laser-induced fluorescence (LIF) or FTIR spectroscopy to measure reaction rate constants with hydroxyl radicals (OH•) in smog chambers. Calculate global warming potential (GWP) using the IPCC’s radiative efficiency model and atmospheric lifetime (τ ≈ 15–30 years). Compare with analogues like HFC-134a to identify structural determinants of persistence .
Q. How can computational chemistry tools predict the phase behavior of HFC-236ea in mixed-refrigerant systems?
- Methodological Answer : Apply the Peng-Robinson or Helmholtz energy EOS in Aspen Plus® or REFPROP software. Parameterize binary interaction coefficients using experimental phase equilibria data. For non-ideal mixtures, combine quantum mechanical calculations (DFT) with group contribution methods (UNIFAC) to model interactions with CO₂ or hydrocarbons .
Q. What experimental strategies differentiate HFC-236ea from structural isomers like HFC-236fa?
- Methodological Answer : Use GC-MS with a polar capillary column (e.g., DB-FFAP) to resolve retention time differences. Confirm via ¹⁹F NMR: HFC-236ea exhibits distinct chemical shifts for CF₃ (δ ≈ -70 ppm) and CF₂ groups (δ ≈ -115 ppm). X-ray crystallography can further distinguish spatial arrangements .
Q. How can in vitro toxicity assays be designed to evaluate HFC-236ea’s biocompatibility for medical applications?
- Methodological Answer : Conduct cytotoxicity studies using human lung epithelial cells (A549) exposed to HFC-236ea vapors (0–500 ppm). Assess viability via MTT assay and oxidative stress via ROS detection kits. Compare with OECD Guideline 423 for acute oral toxicity, noting its low toxicity profile relative to legacy refrigerants .
Q. What spectroscopic techniques are optimal for characterizing HFC-236ea’s vibrational modes and molecular structure?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies C-F stretching modes (1000–1300 cm⁻¹) and bending vibrations (500–800 cm⁻¹). Complement with Raman spectroscopy to resolve symmetric stretches. Compare experimental spectra with DFT-computed frequencies (B3LYP/6-311++G(d,p)) for assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
